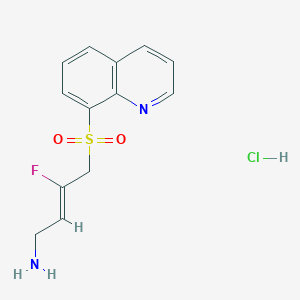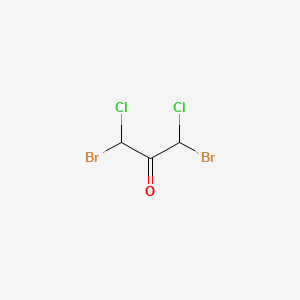
1,3-Dibromo-1,3-dichloroacetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-1,3-dichloroacetone is a halogenated organic compound with the molecular formula C3H2Br2Cl2O. It is a derivative of acetone where two bromine and two chlorine atoms are substituted at the 1 and 3 positions. This compound is known for its use as a disinfection byproduct in water treatment processes, particularly when chlorine or chloramine is used as a secondary disinfectant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dibromo-1,3-dichloroacetone can be synthesized through the halogenation of acetone. The process involves reacting acetone with two moles of bromine to produce a mixture of brominated acetone derivatives and hydrogen bromide as a byproduct. The mixture is then equilibrated to produce 1,3-dibromoacetone as the major product. This is followed by crystallization and isolation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves additional steps. After the initial synthesis of 1,3-dibromoacetone, it can be reacted with a chloride source to produce 1,3-dichloroacetone. This compound can then be hydrogenated to produce 1,3-dichlorohydrin, which is further cyclized with a base to produce epichlorohydrin .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromo-1,3-dichloroacetone undergoes various chemical reactions, including:
Substitution Reactions: It reacts with 2-aminoazines and 2-aminoazoles to form quaternary salts, which can undergo cyclization to form imidazoazines and imidazoazoles containing a bromomethyl group.
Condensation Reactions: It can react with phenols in the presence of potassium carbonate and potassium iodide to form bis-phenoxy or bis-thioacetone derivatives.
Common Reagents and Conditions
Reagents: Bromine, chlorine, 2-aminoazines, 2-aminoazoles, phenols, potassium carbonate, potassium iodide.
Conditions: Reactions are typically carried out in solvents like ethanol or ethyl acetate at room temperature or under heating conditions
Major Products
Imidazoazines and Imidazoazoles: Formed through cyclization reactions with 2-aminoazines and 2-aminoazoles.
Bis-phenoxy and Bis-thioacetone Derivatives: Formed through condensation reactions with phenols.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-1,3-dichloroacetone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-dibromo-1,3-dichloroacetone involves its reactivity with nucleophiles. The compound’s halogen atoms make it highly electrophilic, allowing it to react readily with nucleophilic species such as amines and phenols. This reactivity is exploited in the synthesis of various heterocyclic compounds and other derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloroacetone: A related compound where both halogen atoms are chlorine.
1,3-Dibromoacetone: Another related compound with both halogen atoms being bromine.
Uniqueness
1,3-Dibromo-1,3-dichloroacetone is unique due to its combination of bromine and chlorine atoms, which provides distinct reactivity patterns compared to its fully brominated or chlorinated counterparts. This dual halogenation allows for a broader range of chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
62874-84-4 |
|---|---|
Molekularformel |
C3H2Br2Cl2O |
Molekulargewicht |
284.76 g/mol |
IUPAC-Name |
1,3-dibromo-1,3-dichloropropan-2-one |
InChI |
InChI=1S/C3H2Br2Cl2O/c4-2(6)1(8)3(5)7/h2-3H |
InChI-Schlüssel |
PMKHEKMZTWMVJX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)C(Cl)Br)(Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride](/img/structure/B15073123.png)

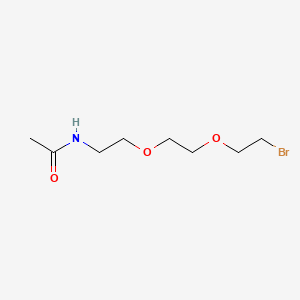
![1'-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B15073131.png)

![1-(3-chloro-4-{[1-(2-hydroxy-3-methoxyphenyl)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]methyl}benzene-1-carbonyl)-L-proline](/img/structure/B15073157.png)
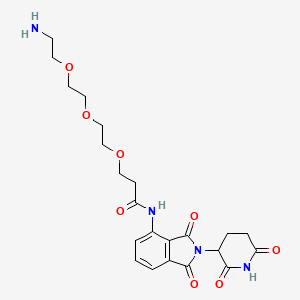

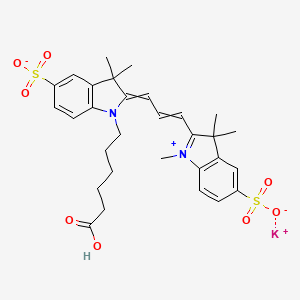
![6,6,15,15,24,24-hexamethyl-5,7,14,16,23,25-hexaoxaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(27),2,4(8),9,11,13(17),18,20,22(26)-nonaene](/img/structure/B15073190.png)
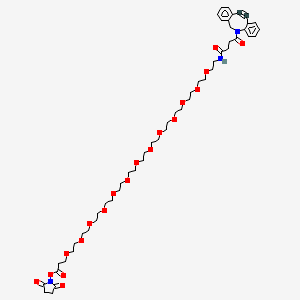
![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
